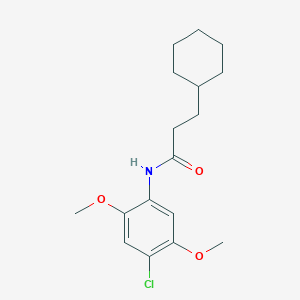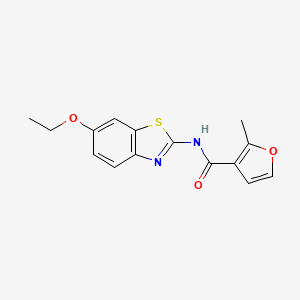![molecular formula C23H19N3 B5881597 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline, also known as IQ-1S, is a synthetic compound that has shown potential in scientific research applications. This compound belongs to the family of quinoxaline derivatives, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline binds to the TCF/LEF transcription factors, which are downstream targets of the Wnt/β-catenin signaling pathway, and inhibits their activity. This leads to the suppression of target gene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation. Additionally, 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of research is the use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the potential use of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline in the treatment of other diseases such as inflammatory bowel disease and liver fibrosis is an area of active research.
Synthesemethoden
The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves a multi-step process that begins with the reaction of 2-bromoethylphenyl ketone with 2-aminoaniline to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve cyclization, reduction, and alkylation to yield the final product. The synthesis of 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. 9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of cancer. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
9-methyl-6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSFDNOOUKIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)
![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)
![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)